molecular formula C6H7Cl2FO2S B6307578 3-(Dichlorofluoromethylthio)- 2,4-pentanedione CAS No. 42105-32-8

3-(Dichlorofluoromethylthio)- 2,4-pentanedione

Cat. No. B6307578
CAS RN: 42105-32-8
M. Wt: 233.09 g/mol
InChI Key: KOBMLUWMMVAZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dichlorofluoromethylthio)-2,4-pentanedione, also known as DCFMT, is an organosulfur compound that has been extensively studied for its various properties. DCFMT has been used in various scientific research applications, including as a catalyst for organic reactions, as a therapeutic agent for certain diseases, and as a means of controlling bacterial populations.

Scientific Research Applications

3-(Dichlorofluoromethylthio)- 2,4-pentanedione has been used in various scientific research applications. It has been used as a catalyst for organic reactions, such as the conversion of alcohols to aldehydes, the conversion of aldehydes to ketones, and the conversion of carboxylic acids to esters. It has also been used as a therapeutic agent for certain diseases, such as cancer and Parkinson’s disease. Additionally, it has been used as a means of controlling bacterial populations in water systems.

Mechanism of Action

3-(Dichlorofluoromethylthio)- 2,4-pentanedione is believed to act as a pro-drug, meaning that it is converted to an active form in the body. The active form of 3-(Dichlorofluoromethylthio)- 2,4-pentanedione is believed to inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, it is believed to interfere with the cell’s ability to repair itself, leading to cell death.
Biochemical and Physiological Effects
3-(Dichlorofluoromethylthio)- 2,4-pentanedione has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of certain types of tumors. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties. In humans, it has been shown to reduce the levels of certain hormones involved in the development of certain diseases, such as Parkinson’s disease.

Advantages and Limitations for Lab Experiments

3-(Dichlorofluoromethylthio)- 2,4-pentanedione has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity. However, it is also relatively expensive and can be difficult to handle in large quantities.

Future Directions

There are several potential future directions for research on 3-(Dichlorofluoromethylthio)- 2,4-pentanedione. One potential direction is to further explore its potential therapeutic applications, such as its potential to treat cancer and other diseases. Additionally, further research could be conducted on its ability to control bacterial populations in water systems. Additionally, further research could be conducted on its biochemical and physiological effects, such as its anti-inflammatory and anti-oxidant properties. Finally, further research could be conducted on its potential uses as a catalyst for organic reactions.

Synthesis Methods

3-(Dichlorofluoromethylthio)- 2,4-pentanedione can be synthesized through a variety of methods. It can be synthesized from its precursor, 3-chloro-2,4-pentanedione, through a reaction with fluorine gas and sulfur dichloride. It can also be synthesized from 3-chloro-2,4-pentanedione and sulfur dioxide through a reaction with sodium hypochlorite. Additionally, it can be synthesized from 3-chloro-2,4-pentanedione and sodium sulfide through a reaction with chlorine gas.

properties

IUPAC Name

3-[dichloro(fluoro)methyl]sulfanylpentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2FO2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBMLUWMMVAZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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